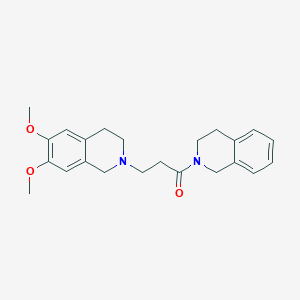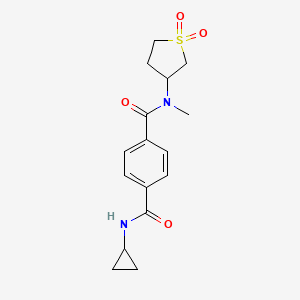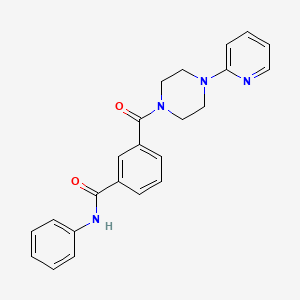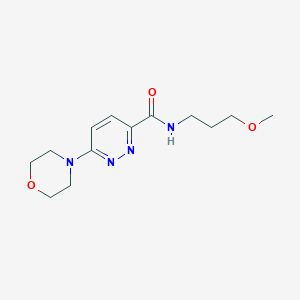![molecular formula C16H18N4O B6636584 6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BPCPC and is a pyridazine derivative.
Mecanismo De Acción
The mechanism of action of BPCPC is not fully understood. However, studies have shown that BPCPC can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. BPCPC can also inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BPCPC has been shown to have various biochemical and physiological effects. Studies have shown that BPCPC can reduce the production of reactive oxygen species (ROS), which are involved in inflammation and cancer. BPCPC can also inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BPCPC is that it is a relatively stable compound, making it easy to handle and store. BPCPC is also soluble in various solvents, making it easy to prepare solutions for experiments. However, BPCPC has limited solubility in water, which can be a limitation for some experiments. BPCPC is also a relatively new compound, and its effects on various biological systems are still being studied.
Direcciones Futuras
There are several future directions for the study of BPCPC. One area of interest is its potential use as an anti-inflammatory and anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for BPCPC in various disease models. Another area of interest is the development of BPCPC analogs with improved potency and selectivity. Overall, BPCPC has the potential to be a valuable tool in the field of scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of BPCPC involves the reaction of 3-cyclopropylpyridazine-6-carboxylic acid with benzylamine and methylamine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to form the final compound. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
BPCPC has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its anti-inflammatory properties. Studies have shown that BPCPC can inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various disease models.
BPCPC has also been studied for its potential use as an anti-cancer agent. Studies have shown that BPCPC can induce apoptosis in cancer cells, inhibiting their growth and proliferation. BPCPC has also been shown to sensitize cancer cells to chemotherapy, improving the efficacy of the treatment.
Propiedades
IUPAC Name |
6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20(11-12-5-3-2-4-6-12)15-10-9-14(18-19-15)16(21)17-13-7-8-13/h2-6,9-10,13H,7-8,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSVNZLCZMRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)








![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)

![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)